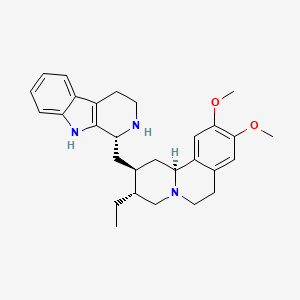![molecular formula C22H14 B1218775 Dibenzo[a,j]anthracen CAS No. 224-41-9](/img/structure/B1218775.png)
Dibenzo[a,j]anthracen
Übersicht
Beschreibung
Dibenz[a,j]anthracene (DB[a,j]A) is a polycyclic aromatic hydrocarbon (PAH) that is composed of two fused benzene rings. DB[a,j]A is a member of a larger class of PAHs known as the ‘dibenz[a,j]anthracenes’, which are known to be carcinogenic and mutagenic in nature. DB[a,j]A is a persistent organic pollutant (POP) that is found in the environment, and it is known to have a variety of toxic effects on humans and other organisms.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dibenzo[a,j]anthracen
This compound ist ein polycyclischer aromatischer Kohlenwasserstoff (PAK) mit einer einzigartigen Struktur, die sich für verschiedene wissenschaftliche Anwendungen eignet. Nachfolgend habe ich sechs verschiedene Anwendungen aufgeführt, jede in einem eigenen Abschnitt.
Synthese und photophysikalische Eigenschaften: Forscher haben aufgrund seiner faszinierenden photophysikalischen Eigenschaften synthetische Strategien für this compound (DBA) entwickelt. Diese Eigenschaften machen DBA zu einem Kandidaten für optoelektronische Anwendungen, wie z. B. organische Halbleiter in Feldeffekttransistoren und organischen Photovoltaikzellen . Die Fähigkeit, seine elektronische Struktur durch Synthese zu manipulieren, ermöglicht die Erforschung seiner Verwendung in der Sensorik und Energieumwandlung.
Umweltbiomarker-Studien: Die Auswirkungen von DBA auf das aquatische Leben wurden durch die Messung von Biomarkern bei Arten wie dem Karpfen untersucht. Kurzfristige Exposition gegenüber DBA hat signifikante Veränderungen in der DNA-Schädigung, Enzymaktivität und Vitellogeninspiegel gezeigt, die entscheidend sind, um Umweltverschmutzung und ihre Auswirkungen auf die Tierwelt zu verstehen .
Astrophysikalische Forschung: Astrophysiker verfolgen PAHs, einschließlich this compound, um die Kohlenstoffchemie des Universums zu verstehen. Diese Verbindungen werden vermutet, mit über 20 % des Kohlenstoffs im Universum in Verbindung zu stehen und könnten Vorläufer für die Lebensentstehung sein .
Flüssigkristallforschung: Derivate von this compound wurden synthetisiert, um säulenförmige flüssigkristalline Phasen aufzuweisen. Diese Phasen sind nützlich bei der Entwicklung von Displaytechnologien und anderen Anwendungen, bei denen die Manipulation von Licht und Farbe auf molekularer Ebene von Vorteil ist .
Organische Elektronik: Die strukturellen Merkmale von DBA, insbesondere seine π-konjugierte elektronische Struktur, machen es zu einem vielversprechenden Material für die organische Elektronik. Seine geringe Energielücke zwischen den Grenzorbitalen deutet auf potenzielle Anwendungen in Geräten hin, die einen effizienten Ladungstransport erfordern .
Theoretische Chemie und Aromatizitätsstudien: DBA dient als Modellverbindung in der theoretischen Chemie, um Konzepte der Aromatizität, offenschaliger Radikale und quantenchemischer Berechnungen zu erforschen. Seine komplexe Struktur stellt bestehende Theorien in Frage und hilft bei der Entwicklung neuer Berechnungsmethoden .
Wirkmechanismus
Target of Action
Dibenz[a,j]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA within cells . It interacts with DNA, leading to mutations and potentially causing cancer .
Mode of Action
The compound’s mode of action involves metabolic conversion to oxides and dihydrodiols , which are then oxidized to diol epoxides . These diol epoxides react with DNA, inducing mutations . This process is common to PAHs and is the primary mechanism by which they cause cancer in both humans and experimental animals .
Biochemical Pathways
The biochemical pathways affected by dibenz[a,j]anthracene involve the metabolic conversion of the compound to reactive intermediates that can bind to DNA
Pharmacokinetics
As a pah, it is known to have low water solubility and low volatility . This means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The primary result of dibenz[a,j]anthracene’s action is the induction of mutations in DNA . These mutations can lead to uncontrolled cell growth and the development of cancer. The International Agency for Research on Cancer (IARC) has classified dibenz[a,j]anthracene as possibly carcinogenic to humans .
Action Environment
The action of dibenz[a,j]anthracene is influenced by environmental factors. It is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust . On a personal level, it is produced with high-temperature cooking like frying, grilling, broiling, roasting, and baking, but also when cigarette smoking or marijuana smoking . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . PAHs have emerged as highly promising materials for diverse applications in optoelectronics, sensing, and energy conversion . While linearly ring-fused PAHs (acenes) exhibit intriguing potential for applications such as field-effect transistors and singlet exciton fission, their practical utilization has been impeded by their inherent instability . Substantial efforts have thus been directed toward exploring two-dimensional or angularly fused PAHs .
Biochemische Analyse
Biochemical Properties
Dibenz[a,j]anthracene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It is metabolically converted to oxides and dihydrodiols, which are then oxidized to diol epoxides . These diol epoxides can react with DNA, leading to mutations and potentially causing cancer . The enzymes involved in these metabolic conversions include cytochrome P450 enzymes, which facilitate the oxidation of dibenz[a,j]anthracene to its reactive intermediates .
Cellular Effects
Dibenz[a,j]anthracene exerts various effects on different types of cells and cellular processes. It is known to be genotoxic, causing DNA damage and gene mutations in both bacterial and mammalian cell systems . The compound intercalates into DNA, leading to mutations and disruptions in cell function . Additionally, dibenz[a,j]anthracene can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .
Molecular Mechanism
The molecular mechanism of dibenz[a,j]anthracene involves its metabolic activation to reactive intermediates that can bind to DNA and other biomolecules. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which can covalently bind to DNA, leading to the formation of DNA adducts . These DNA adducts can cause mutations and initiate carcinogenesis . Additionally, dibenz[a,j]anthracene can inhibit or activate various enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenz[a,j]anthracene can change over time due to its stability and degradation. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Over time, dibenz[a,j]anthracene can degrade into other compounds, potentially altering its impact on cellular function . Long-term studies have shown that dibenz[a,j]anthracene can induce persistent DNA damage and mutations, contributing to its carcinogenic effects .
Dosage Effects in Animal Models
The effects of dibenz[a,j]anthracene vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies have shown that dibenz[a,j]anthracene can induce mammary carcinomas in mice when administered at high doses over an extended period . The threshold for toxic effects may vary depending on the species and the duration of exposure .
Metabolic Pathways
Dibenz[a,j]anthracene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of dibenz[a,j]anthracene to form reactive intermediates, such as diol epoxides . These intermediates can further react with DNA and other biomolecules, leading to mutations and carcinogenesis . The metabolic pathways of dibenz[a,j]anthracene also involve the formation of phenols and other metabolites, which can be excreted from the body .
Transport and Distribution
Within cells and tissues, dibenz[a,j]anthracene is transported and distributed through interactions with transporters and binding proteins. The compound has low water solubility and low volatility, which means it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment . Once inside the body, dibenz[a,j]anthracene can be transported to various tissues, where it can accumulate and exert its effects .
Subcellular Localization
Dibenz[a,j]anthracene can localize to specific subcellular compartments, influencing its activity and function. The compound can intercalate into DNA within the nucleus, leading to the formation of DNA adducts and mutations . Additionally, dibenz[a,j]anthracene can interact with various cellular organelles, such as mitochondria and endoplasmic reticulum, potentially affecting their function and contributing to its carcinogenic effects .
Eigenschaften
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHYVJAYWCEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074811 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224-41-9 | |
| Record name | Dibenz[a,j]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(aj)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000224419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,j]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,J)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M477C74UCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


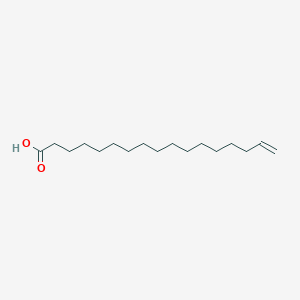

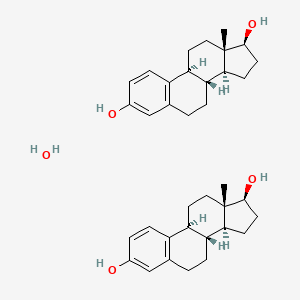
![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)

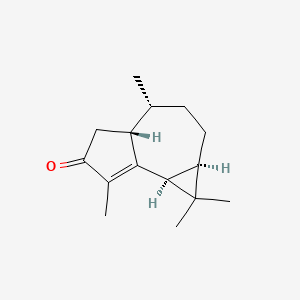
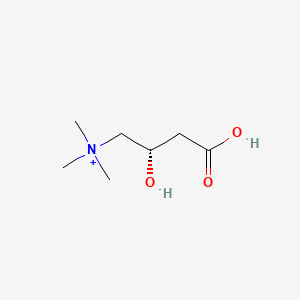
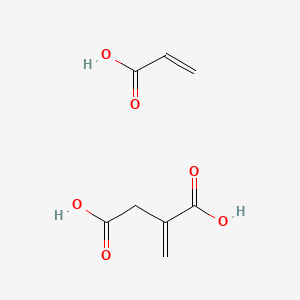


![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

